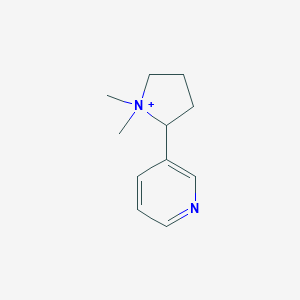
3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine
説明
パントプラゾール N-オキシドは、胃食道逆流症やゾリンジャー・エリソン症候群などの治療に使用される、よく知られたプロトンポンプ阻害剤であるパントプラゾールの誘導体です。パントプラゾール N-オキシドは、その化学的特性と反応性を影響を与える可能性のある N-オキシド官能基の存在を特徴としています。
2. 製法
合成経路と反応条件: パントプラゾール N-オキシドは、パントプラゾールの酸化によって合成できます。 この変換に使用される一般的な酸化剤には、過炭酸ナトリウム、過酸化水素存在下でのチタンシリケート、酢酸中の過ホウ酸ナトリウムなどがあります 。これらの方法は、穏やかな条件下で高収率を達成する効率性と能力のために選択されています。
工業生産方法: パントプラゾール N-オキシドの工業生産は、通常、反応条件とスケーラビリティをよりよく制御できる連続フローリアクターを使用します。 環境負荷を最小限に抑えるために、環境に優しい酸化剤と溶媒の使用が強調されています .
特性
CAS番号 |
17479-21-9 |
|---|---|
分子式 |
C11H17N2+ |
分子量 |
177.27 g/mol |
IUPAC名 |
3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridine |
InChI |
InChI=1S/C11H17N2/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1 |
InChIキー |
WYBBYUGHCIQZBV-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C |
正規SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C |
同義語 |
N'-methylnicotinium N'-methylnicotinium chloride N'-methylnicotinium iodide, (R)-isomer N'-methylnicotinium iodide, (S)-isomer N'-methylnicotinium iodide, 3H labelled cpd, (S)-isomer N'-methylnicotinium iodide, hydriodide N'-methylnicotinium, (S)-isome |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: Pantoprazole N-oxide can be synthesized through the oxidation of pantoprazole. Common oxidizing agents used for this transformation include sodium percarbonate, titanium silicalite in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.
Industrial Production Methods: The industrial production of Pantoprazole N-oxide typically involves the use of continuous flow reactors, which offer better control over reaction conditions and scalability. The use of environmentally benign oxidizing agents and solvents is emphasized to minimize environmental impact .
化学反応の分析
反応の種類: パントプラゾール N-オキシドは、主に酸化反応を受けます。 N-オキシド基の存在により、置換反応にも参加できます。
一般的な試薬と条件:
酸化: 過炭酸ナトリウム、過酸化水素によるチタンシリケート、酢酸中の過ホウ酸ナトリウム.
置換: さまざまな求核剤は、適切な条件下でパントプラゾール N-オキシドと反応できます。
主要生成物: パントプラゾールの酸化の主要生成物は、パントプラゾール N-オキシドそのものです。 さらなる酸化により、スルホン誘導体の形成につながる可能性があります .
4. 科学研究への応用
パントプラゾール N-オキシドは、科学研究にいくつかの応用があります。
化学: 酸化反応と N-オキシド官能基の挙動を研究するためのモデル化合物として使用されます。
生物学: 特にその親化合物であるパントプラゾールとの関連で、生物系への潜在的な影響について調査されています。
医学: 潜在的な治療効果の可能性、およびパントプラゾールの代謝物として、薬物の全体的な薬理学的プロファイルに貢献する可能性が調査されています。
科学的研究の応用
Pantoprazole N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, pantoprazole.
Medicine: Explored for its potential therapeutic effects and as a metabolite of pantoprazole, contributing to the overall pharmacological profile of the drug.
作用機序
パントプラゾール N-オキシドは、その親化合物であるパントプラゾールと同様に、胃壁細胞の分泌面にある(H+、K+)-ATPase酵素系を阻害します。この阻害は、胃酸生成の最終段階を防ぎ、酸分泌の減少につながります。 N-オキシド基は、化合物の結合親和性と全体的な効力に影響を与える可能性があります .
類似化合物:
- オメプラゾール N-オキシド
- エソメプラゾール N-オキシド
- ランソプラゾール N-オキシド
- デクスランソプラゾール N-オキシド
- ラベプラゾール N-オキシド
比較: パントプラゾール N-オキシドは、ジフルオロメトキシ基とベンゾイミダゾール環を含む独自の化学構造によってユニークです。 この構造は、薬物動態学的および薬力学的特性に影響を与え、他のプロトンポンプ阻害剤 N-オキシドとは異なるものにする可能性があります .
類似化合物との比較
- Omeprazole N-oxide
- Esomeprazole N-oxide
- Lansoprazole N-oxide
- Dexlansoprazole N-oxide
- Rabeprazole N-oxide
Comparison: Pantoprazole N-oxide is unique due to its specific chemical structure, which includes a difluoromethoxy group and a benzimidazole ring. This structure can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other proton pump inhibitor N-oxides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


